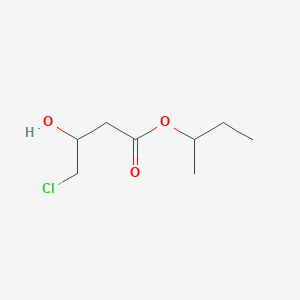
Butan-2-yl 4-chloro-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 4-chloro-3-hydroxybutanoate is a chemical compound with the molecular formula C8H15ClO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butan-2-yl group, a chloro group, and a hydroxybutanoate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-chloro-3-hydroxybutanoate typically involves the esterification of 4-chloro-3-hydroxybutanoic acid with butan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as carbonyl reductase coupled with glucose dehydrogenase, has also been explored for the production of chiral intermediates like this compound .
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Butan-2-yl 4-chloro-3-oxobutanoate.
Reduction: Butan-2-yl 4-hydroxy-3-hydroxybutanoate.
Substitution: Butan-2-yl 4-azido-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Butan-2-yl 4-chloro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Butan-2-yl 4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of atorvastatin, the compound undergoes enzymatic reduction to form the active chiral intermediate. This intermediate then inhibits the enzyme hydroxymethylglutaryl-CoA reductase, leading to a decrease in cholesterol synthesis .
Comparación Con Compuestos Similares
Butan-2-yl 4-chloro-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 4-chloro-3-hydroxybutanoate: Similar in structure but with an ethyl group instead of a butan-2-yl group.
Methyl 4-chloro-3-hydroxybutanoate: Contains a methyl group instead of a butan-2-yl group.
Butan-2-yl 4-chloro-3-oxobutanoate: Similar but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of chiral drugs and other high-value chemicals .
Propiedades
Número CAS |
828276-57-9 |
|---|---|
Fórmula molecular |
C8H15ClO3 |
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
butan-2-yl 4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15ClO3/c1-3-6(2)12-8(11)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3 |
Clave InChI |
SHVDAWIOTHFMJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



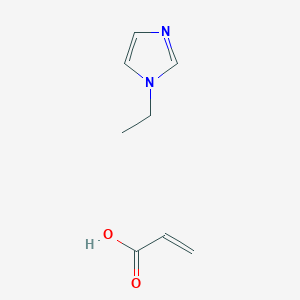
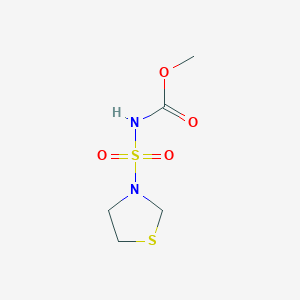
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
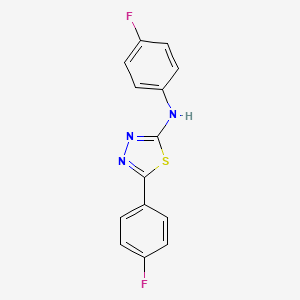
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
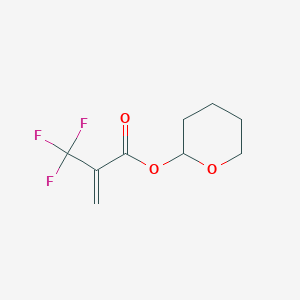
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
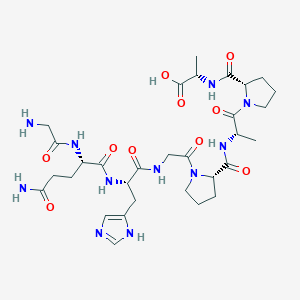

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
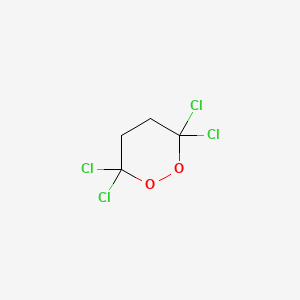
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
